1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

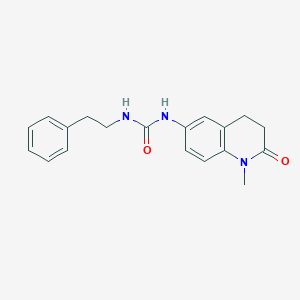

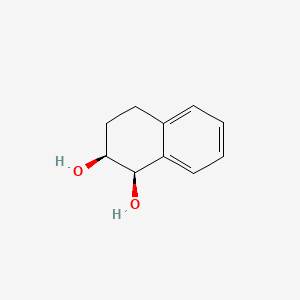

“1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as cis-Tetralin-1,2-Diol and 1,2,3,4-Tetrahydro-1,2-naphthalenediol .

Molecular Structure Analysis

The molecular structure of “1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” can be found on the PubChem website . The molecular weight of the compound is 164.2011 .

Scientific Research Applications

Solid-State Compounds of Stereoisomers

1,2,3,4-tetrahydro-2,3-naphthalenediol (or 2,3-tetralindiol) has been studied for its unique behavior in forming solid-state compounds with its isomers. Notably, the stable 1:1 compound of its cis and trans isomers has been investigated. This phenomenon is rare in stereoisomers, typically occurring only under specific crystal packing conditions. The formation of these compounds provides insights into the structural conflicts between different molecular components, such as the 1,2-diol moiety and the aromatic ring system, and how these conflicts are resolved in the co-crystal structure of the isomers (Lloyd et al., 2007).

Biocatalytical Production

The compound has been employed in the biocatalytical production of enantiomers for pharmaceutical synthesis. A study demonstrated a one-step biosynthesis of the (-)-(1S,2R)-DHND enantiomer using an engineered toluene dioxygenase. This approach is significant for the synthesis of valuable molecules like bicyclic conduritol analogues, providing an efficient method to access enantiomers that are challenging to synthesize chemically (Wissner et al., 2020).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis using this compound as a precursor has been explored. This method involves utilizing bacterial metabolites of naphthalene and 1,2-dihydronaphthalene to obtain enantiopure samples of dihydroxy-1,2,3,4-tetrahydronaphthalene stereoisomers. Such approaches are crucial for the synthesis of various enantiopure compounds, expanding the scope of chemical synthesis and its application in drug development and other areas (Boyd et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol are naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha . These enzymes play a crucial role in the metabolism of naphthalene, a polycyclic aromatic hydrocarbon.

Mode of Action

It is known to interact with its targets, the naphthalene 1,2-dioxygenase subunits, which could lead to changes in the metabolic pathways involving naphthalene .

Biochemical Pathways

(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol may affect the biochemical pathways involving naphthalene metabolism. The compound’s interaction with naphthalene 1,2-dioxygenase subunits could potentially influence the downstream effects of these pathways .

Properties

IUPAC Name |

(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQJJAOZMONGLS-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@H]1O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2596045.png)

![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)

![2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2596053.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2596055.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)

![2-Chloro-1-(7,7-difluoro-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2596058.png)

![3-[(6-Methoxypyridin-3-yl)amino]-2-phenylinden-1-one](/img/structure/B2596059.png)

![2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine](/img/structure/B2596061.png)